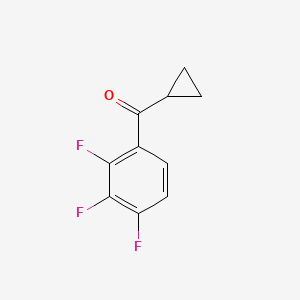

2,3,4-Trifluorophenyl cyclopropyl ketone

CAS No.:

Cat. No.: VC13375447

Molecular Formula: C10H7F3O

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F3O |

|---|---|

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | cyclopropyl-(2,3,4-trifluorophenyl)methanone |

| Standard InChI | InChI=1S/C10H7F3O/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |

| Standard InChI Key | WRJWRNGJLXOXEO-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)C2=C(C(=C(C=C2)F)F)F |

| Canonical SMILES | C1CC1C(=O)C2=C(C(=C(C=C2)F)F)F |

Introduction

Structural Identification and Nomenclature

The systematic IUPAC name for 2,3,4-trifluorophenyl cyclopropyl ketone is cyclopropyl(2,3,4-trifluorophenyl)methanone. Its molecular formula is CHFO, with a molecular weight of 200.16 g/mol. The compound’s structure consists of a cyclopropane ring (CH) linked to a ketone group (-CO-) and a 2,3,4-trifluorophenyl moiety (CHF).

Table 1: Key Physicochemical Properties

The density and boiling point are extrapolated from structurally similar compounds, such as cyclopropyl 3,4-xylyl ketone (density: 1.07 g/cm, boiling point: 290°C) . Fluorine’s electronegativity likely increases density and thermal stability compared to non-fluorinated analogs.

Synthesis and Manufacturing Approaches

Cyclopropanation via Condensation Reactions

A common route to aryl cyclopropyl ketones involves the condensation of diketones with triethyl orthoformate in the presence of acetic anhydride. For example, 3-cyclopropyl-1-(2-methylthio-4-trifluoromethyl)propyl-1,3-diketone undergoes cyclization with triethyl orthoformate at 95–145°C to yield cyclopropane-containing intermediates . This method emphasizes regioselectivity, with impurities (e.g., isomer byproducts) controlled to <0.8% .

Nickel-Catalyzed Reductive Coupling

Recent advances in transition-metal catalysis enable the synthesis of trifluoromethyl-substituted cyclopropyl ketones. A nickel-catalyzed reductive coupling of γ-metallated ketones with unactivated alkyl bromides has been reported, achieving yields up to 86% . For instance, cyclopropyl(4-(trifluoromethyl)phenyl)methanone reacts with alkyl bromides in dimethylacetamide (DMA) at 40°C using Ni(ClO)·6HO and bipyridine ligands .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Selectivity |

|---|---|---|---|

| Condensation | 95–145°C, acetic anhydride | 60–75% | Regioselective |

| Nickel Catalysis | 40°C, DMA, Ni(ClO) | 65–86% | Substrate-dependent |

| Biocatalytic | Myoglobin, CFCHN | 61–99% | >97% ee |

Applications in Agrochemicals and Pharmaceuticals

Herbicidal Activity

Cyclopropyl ketones are key intermediates in herbicides such as isoxaflutole, which inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) . The trifluoromethyl group enhances lipid solubility and target binding, while the cyclopropane ring contributes to metabolic stability.

Pharmaceutical Building Blocks

The compound’s rigidity and fluorine content make it valuable in drug design. Trifluoromethyl cyclopropanes are bioisosteres for tert-butyl groups, improving pharmacokinetic properties . For example, analogs of 2,3,4-trifluorophenyl cyclopropyl ketone could serve as precursors to protease inhibitors or kinase modulators.

Recent Advances and Future Directions

Recent work on nickel-catalyzed couplings and enantioselective cyclopropanations highlights trends toward sustainable and stereocontrolled synthesis. Future research may explore:

-

Photocatalytic methods for milder reaction conditions.

-

Computational modeling to predict regioselectivity in cyclopropanation.

-

Biological screening to identify agrochemical or therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume